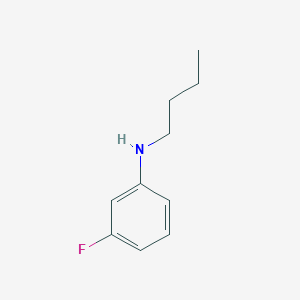

N-butyl-3-fluoroaniline

Description

Structural Classification and Significance within Fluoroaniline (B8554772) Chemistry

N-butyl-3-fluoroaniline is an organic compound that belongs to the class of substituted anilines. Structurally, it is a secondary arylamine, featuring an aniline (B41778) core (a benzene (B151609) ring attached to an amino group) with two substituents: a fluorine atom at the meta-position (position 3) of the benzene ring and a butyl group attached to the nitrogen atom of the amino group.

The aniline molecule itself is a weak base, with the nitrogen's lone pair of electrons partially delocalized into the aromatic pi system. wikipedia.org The introduction of substituents significantly modifies its electronic properties and reactivity. The fluorine atom at the meta-position is a key feature. Due to its high electronegativity, it acts as an electron-withdrawing group through the inductive effect, which decreases the basicity of the amino group compared to unsubstituted aniline. This modification in electron density influences the molecule's reactivity in electrophilic aromatic substitution and other reactions. solubilityofthings.com

The N-butyl group classifies the compound as an N-alkylated aniline. This alkyl chain increases the molecule's lipophilicity (fat-solubility) compared to its parent compound, 3-fluoroaniline (B1664137). rsc.org This property is often crucial in the design of bioactive molecules, as it can affect membrane permeability and solubility in non-aqueous environments. rsc.orgmonash.edu

Fluoroanilines, as a class, are of considerable importance in several fields. They serve as versatile intermediates and building blocks in the synthesis of a wide range of high-value products, including pharmaceuticals, agrochemicals (such as herbicides and pesticides), and advanced materials like dyes and specialty polymers. rsc.orgchemimpex.comarchivemarketresearch.comhdinresearch.com The presence of fluorine can enhance the metabolic stability, binding affinity, and bioavailability of drug molecules. rsc.org Therefore, the unique combination of a fluoro-substituent on the aromatic ring and an alkyl group on the nitrogen atom positions this compound as a compound of interest for synthetic applications in these areas.

Table 1: Physicochemical Properties of Aniline and 3-Fluoroaniline

Historical Trajectory of N-Alkylated Fluoroanilines in Organic Synthesis

The synthesis of N-alkylated anilines is a fundamental transformation in organic chemistry with a long history. Early methods for N-alkylation often involved the reaction of anilines with alkyl halides. researchgate.net However, these reactions can suffer from a lack of selectivity, often producing mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. To achieve mono-substitution, protection of the amine, for instance with acetyl chloride, was often necessary, followed by alkylation and deprotection. wikipedia.org

Over the decades, numerous methods have been developed to improve the efficiency and selectivity of N-alkylation. researchgate.net The use of various alkylating agents such as alcohols, nitriles, and aldehydes has been explored. researchgate.net A significant advancement came with the development of catalytic systems. Reductive amination, which involves the reaction of an aniline with an aldehyde or ketone in the presence of a reducing agent, became a widely used method. organic-chemistry.org

In recent years, the focus has shifted towards more sustainable and atom-economical catalytic processes. Transition-metal catalysts based on palladium, copper, iridium, and ruthenium have been extensively developed for the N-alkylation of amines with alcohols, a process that generates water as the only byproduct. organic-chemistry.orgnih.gov More recently, environmentally benign and cost-effective iron catalysts have been employed for the synthesis of N-alkyl anilines. chemistryviews.org Furthermore, photocatalysis has emerged as a green and powerful tool, enabling N-alkylation reactions under mild conditions, often without the need for metal catalysts or strong bases. nih.gov These modern methods provide efficient pathways to synthesize specifically substituted compounds like this compound, which were historically more challenging to prepare selectively.

Table 2: Overview of N-Alkylation Methods for Anilines

Current Research Landscape and Emerging Academic Interest

While direct research publications focusing exclusively on this compound are limited, the current research landscape shows significant interest in the broader classes of N-alkylated anilines and functionalized fluoroanilines. Academic inquiry is driven by the need for novel molecules in medicine and material science. archivemarketresearch.comhdinresearch.com

A major area of current research involves the development of novel, efficient, and sustainable synthetic methodologies. For example, recent studies have reported domino reaction strategies for the construction of highly functionalized fluoroanilines under metal-free conditions, highlighting a move towards environmentally friendly synthesis. rsc.orgresearchgate.net There is also a focus on developing more efficient catalytic systems, including the use of visible light to drive reactions, which offers a greener alternative to traditional heating. nih.gov

The application of fluoroanilines as precursors for bioactive heterocyclic compounds is another active research front. researchgate.net For instance, substituted anilines are key components in the synthesis of compounds screened for various biological activities. nih.gov Computational studies are increasingly being used to predict the properties, reactivity, and potential toxicity of substituted anilines, aiding in the rational design of new molecules and helping to understand structure-activity relationships. beilstein-journals.orgmdpi.com The synthesis of polymers derived from fluoroanilines is also being explored, as these materials can exhibit enhanced thermal stability and specific electrical properties compared to their non-fluorinated analogs. researchgate.net This body of research indicates a strong and growing academic interest in creating and understanding molecules with the structural motifs present in this compound.

Scope and Objectives of Scholarly Inquiry

Given the established importance of N-alkylated fluoroanilines, scholarly inquiry into this compound would logically pursue several key objectives. The primary scope would be to fully characterize this specific compound and evaluate its potential as a useful chemical intermediate.

The main objectives of such research would include:

Optimized Synthesis: Developing and optimizing a high-yield, selective, and sustainable synthetic route to this compound, likely leveraging modern catalytic methods such as borrowing hydrogen catalysis with butanol or photocatalytic approaches. nih.gov

Physicochemical Characterization: Thoroughly documenting the compound's physical and spectroscopic properties (e.g., melting/boiling points, NMR, IR, MS data), which are currently not widely available in the scientific literature. bldpharm.com

Reactivity Profiling: Investigating the reactivity of this compound in key organic reactions. This would include studying its behavior in electrophilic aromatic substitution reactions to understand how the combination of the fluoro and N-butylamino groups directs incoming substituents.

Exploration of Derivatives: Using this compound as a building block to synthesize a library of more complex molecules. This would involve further functionalization to create novel compounds.

Application-Oriented Studies: Evaluating the synthesized derivatives for potential applications, for example, as intermediates for pharmaceuticals, agrochemicals, or as monomers for new functional polymers, drawing parallels from the known uses of other fluoroanilines. rsc.orgchemimpex.comresearchgate.net

Achieving these objectives would fill a gap in the chemical literature and could unlock new applications for this specific member of the N-alkylated fluoroaniline family.

Structure

3D Structure

Properties

Molecular Formula |

C10H14FN |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

N-butyl-3-fluoroaniline |

InChI |

InChI=1S/C10H14FN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 |

InChI Key |

QNKWPYNHNNUWQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=CC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Routes to N-butyl-3-fluoroaniline

Traditional methods for the synthesis of N-alkylated anilines, including this compound, have been well-documented in chemical literature. These approaches often involve direct alkylation or reductive amination pathways.

Amination Reactions of Fluorinated Aromatic Precursors

One common strategy involves the reaction of a fluorinated aromatic precursor, such as 1-bromo-3-fluorobenzene (B1666201) or 1-chloro-3-fluorobenzene, with butylamine (B146782). This nucleophilic aromatic substitution (SNAr) reaction typically requires forcing conditions, such as high temperatures and pressures, especially for less activated aryl halides. The fluorine and halogen substituents on the aromatic ring influence the reactivity of the substrate towards nucleophilic attack. While direct amination of aryl halides is a classical approach, its application can be limited by the need for harsh reaction conditions and the potential for side reactions.

Reductive Alkylation Approaches of 3-Fluoroaniline (B1664137)

Reductive amination, also known as reductive alkylation, offers a versatile and widely used method for the synthesis of N-alkylated amines. researchgate.netmdpi.com This two-step, one-pot process involves the initial reaction of 3-fluoroaniline with butyraldehyde (B50154) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired this compound. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. organic-chemistry.orgnih.gov The selection of the reducing agent is critical to selectively reduce the imine in the presence of the starting aldehyde. Catalytic hydrogenation over noble metal catalysts such as palladium, platinum, or rhodium can also be employed for the reduction step. researchgate.netpurdue.edu

Below is a table summarizing typical catalysts used in the reductive amination of butyraldehyde, which is a key step in this synthetic approach.

| Catalyst | Support | Predominant Product(s) | Selectivity to Butylamine |

| Rhodium | Charcoal | Butylamine | High |

| Rhodium | Graphite | Butylamine | High |

| Ruthenium | Graphite | Butylamine | High |

| Platinum | Graphite | Dibutylamine | Lower |

| Palladium | Graphite | Mixture of butyl-, dibutyl-, and tributylamine | Lower |

This data is based on the reductive amination of butyraldehyde with ammonia (B1221849) and may vary for the reaction with 3-fluoroaniline. purdue.edusemanticscholar.org

N-Butylation of 3-Fluoroaniline and Related Derivatives

The direct N-butylation of 3-fluoroaniline with a butylating agent, such as butyl bromide or butyl iodide, is another established route. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). The reaction often requires elevated temperatures and the use of a suitable solvent. Over-alkylation, leading to the formation of the corresponding tertiary amine, can be a competing side reaction. To control the selectivity towards mono-alkylation, reaction conditions such as the stoichiometry of the reactants and the choice of base and solvent need to be carefully optimized.

Novel and Emerging Synthetic Techniques

In recent years, the development of more efficient and versatile synthetic methods has provided new avenues for the synthesis of this compound. These modern techniques often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.

Transition Metal-Catalyzed Coupling Reactions

The Buchwald-Hartwig amination has emerged as a powerful and widely adopted method for the formation of carbon-nitrogen bonds. nih.govnih.gov This palladium-catalyzed cross-coupling reaction allows for the efficient coupling of aryl halides or triflates with amines. nih.gov In the context of this compound synthesis, this would involve the reaction of 3-fluoro-substituted aryl halides (e.g., 1-bromo-3-fluorobenzene) with butylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. semanticscholar.orgnih.gov

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with various phosphine-based ligands developed to accommodate a wide range of substrates. The reaction is typically carried out under inert atmosphere and in an organic solvent. This method offers significant advantages over traditional amination reactions, including milder reaction conditions and broader substrate scope.

The general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Coordination of the amine to the palladium center.

Deprotonation of the amine by the base to form a palladium-amido complex.

Reductive elimination of the desired N-aryl amine, regenerating the Pd(0) catalyst.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has gained significant traction as a tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgnih.govijrbat.in The application of microwave irradiation can be particularly beneficial for the synthesis of this compound via N-alkylation.

For instance, the N-alkylation of anilines with alkyl halides can be efficiently carried out under microwave irradiation. tandfonline.com In a representative procedure, an aniline (B41778) derivative is reacted with an alkyl halide in the presence of a base, such as potassium carbonate, often supported on a solid matrix like alumina, under solvent-free conditions. tandfonline.com Microwave heating can dramatically reduce the reaction time from hours to minutes.

An indirect microwave-assisted approach involves the N-alkylation of an acetanilide (B955) derivative followed by hydrolysis. A substituted acetanilide can be reacted with a butyl halide in the presence of a base and a phase transfer catalyst under microwave irradiation to yield the N-butylated acetanilide, which is then hydrolyzed with an acid to afford the final N-butyl aniline product. ijrbat.in

The table below illustrates the efficiency of microwave-assisted N-alkylation for various substituted anilines, demonstrating the potential for rapid synthesis.

| Entry | Substituted Acetanilide | Alkyl Halide | Time (seconds) | Yield (%) |

| 1 | Acetanilide | n-Butyl bromide | 125 | 92 |

| 2 | 4-Methylacetanilide | n-Butyl bromide | 122 | 94 |

| 3 | 4-Methoxyacetanilide | n-Butyl bromide | 130 | 90 |

| 4 | 4-Chloroacetanilide | n-Butyl bromide | 135 | 88 |

| 5 | 4-Bromoacetanilide | n-Butyl bromide | 140 | 85 |

| 6 | 4-Nitroacetanilide | n-Butyl bromide | 145 | 82 |

This data represents the N-alkylation of acetanilides, which are precursors to the final aniline products after hydrolysis. ijrbat.in

Flow Chemistry Applications in Continuous Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and improved scalability and reproducibility. rsc.orgbeilstein-journals.org The reductive amination of 3-fluoroaniline with butanal is particularly well-suited for adaptation to a continuous flow process.

A typical setup would involve pumping a solution of 3-fluoroaniline and butanal in a suitable solvent, such as methanol (B129727), through a heated packed-bed reactor. This reactor would contain a heterogeneous catalyst, such as palladium on carbon (Pd/C), which facilitates the in-situ hydrogenation of the formed imine intermediate. rsc.org A source of hydrogen, either from a gas cylinder or generated in-situ, is mixed into the reactant stream before entering the catalyst bed. rsc.org A back-pressure regulator is often used to maintain the reaction under elevated pressure, which can enhance reaction rates and keep gaseous reagents dissolved. rsc.org

The use of an oscillatory plug flow reactor (OFR) represents an advanced platform for such multiphasic reactions, ensuring excellent mixing and maintaining the catalyst in a stable suspension, which is crucial for consistent performance. rsc.org This technology allows for efficient, multigram-scale production with minimal waste. rsc.org

Below is a table of representative, albeit hypothetical, parameters for the continuous synthesis of this compound, based on analogous flow chemistry processes. rsc.orgrsc.orgresearchgate.net

| Parameter | Value | Rationale |

|---|---|---|

| Catalyst | 10% Pd/C | Standard heterogeneous catalyst for hydrogenation. |

| Temperature | 65 °C | Balances reaction rate with potential side reactions. rsc.org |

| Pressure | 40 bar | Increases hydrogen solubility and reaction rate. rsc.org |

| Flow Rate | 0.5 mL/min | Controls the residence time in the catalyst bed. rsc.org |

| Residence Time | 20 min | Ensures sufficient time for reaction completion. |

| Productivity | ~1.5 g/h | Estimated output for a lab-scale reactor. |

Green Chemistry Approaches to Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, these principles can be applied by selecting sustainable starting materials, catalysts, and reaction media.

One of the greenest approaches is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.net This strategy uses 1-butanol (B46404) as the alkylating agent instead of butanal. The catalyst, often a transition metal complex of iridium or ruthenium, temporarily oxidizes the alcohol to the corresponding aldehyde in-situ. acs.orgresearchgate.net This aldehyde then reacts with 3-fluoroaniline to form the imine, which is subsequently reduced by the hydrogen atoms "borrowed" from the alcohol. The sole byproduct of this highly atom-economical process is water.

Another green approach focuses on the reaction solvent. While organic solvents are common, the use of water as a reaction medium, especially when combined with microwave irradiation, has been shown to be effective for the N-alkylation of aromatic amines, often proceeding without a catalyst. rsc.org This method eliminates the need for volatile and often hazardous organic solvents.

The following table compares a conventional synthesis with potential green alternatives.

| Approach | Alkylating Agent | Solvent | Catalyst | Byproduct | Green Advantage |

|---|---|---|---|---|---|

| Conventional Reductive Amination | Butanal | Methanol | Pd/C, H₂ | - | High yield, but uses flammable H₂ gas. |

| Borrowing Hydrogen | 1-Butanol | Toluene or neat | Iridium or Ruthenium complex | Water | High atom economy, uses a stable alcohol. researchgate.net |

| Microwave-Assisted | 1-Bromobutane (B133212) | Water | None | HBr | Avoids organic solvents and catalysts. rsc.org |

Mechanistic Investigations of Reaction Pathways

The most common pathway for synthesizing this compound is reductive amination, which proceeds via a two-stage mechanism. wikipedia.orgchemistrysteps.com

Imine Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of 3-fluoroaniline on the electrophilic carbonyl carbon of butanal. This forms a zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral hemiaminal. organicchemistrytutor.com Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond results in a protonated imine, or iminium ion, which is then deprotonated to give the neutral imine intermediate. youtube.commasterorganicchemistry.com

Imine Reduction: The second stage is the reduction of the C=N double bond of the imine. This can be achieved through two primary methods:

Catalytic Hydrogenation: In the presence of a heterogeneous catalyst like Pd/C, molecular hydrogen (H₂) adds across the double bond to yield the final this compound. wikipedia.org

Hydride Reduction: A chemical reducing agent, such as sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN), can be used. chemistrysteps.commasterorganicchemistry.com The hydride ion (H⁻) from the reducing agent attacks the electrophilic carbon of the imine (or protonated iminium ion), followed by protonation of the resulting anion by the solvent to afford the final amine product. chemistrysteps.com

In the "borrowing hydrogen" mechanism, the catalyst first dehydrogenates 1-butanol to butanal. After the imine is formed, the catalyst, now in a hydride form (e.g., an iridium-hydride complex), transfers the hydrogen back to the imine to complete the reduction. acs.org

Optimization of Reaction Conditions and Yields in Academic Contexts

In an academic setting, the optimization of reaction conditions is crucial for maximizing product yield and purity. For the synthesis of this compound via the reductive amination of 3-fluoroaniline and butanal, several parameters would be systematically varied. A hypothetical optimization study is presented below, reflecting common trends observed in similar N-alkylation reactions reported in the literature. researchgate.netnih.gov

Model Reaction: 3-fluoroaniline (1.0 mmol) and butanal (1.2 mmol) with a Pd/C catalyst and H₂ (balloon) in a solvent at a specified temperature for a set time.

The results of such a study are often presented in a tabular format to clearly identify the optimal conditions.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2 | Methanol | 25 | 24 | 65 |

| 2 | 5 | Methanol | 25 | 24 | 78 |

| 3 | 5 | Ethanol | 25 | 24 | 75 |

| 4 | 5 | THF | 25 | 24 | 82 |

| 5 | 5 | THF | 50 | 12 | 91 |

| 6 | 5 | THF | 70 | 12 | 88 |

| 7 | 5 | THF | 50 | 8 | 93 |

| 8 | 5 | THF | 50 | 4 | 85 |

From this hypothetical data, increasing the catalyst loading from 2 to 5 mol% improves the yield (Entry 1 vs. 2). Tetrahydrofuran (THF) appears to be a superior solvent compared to alcohols (Entry 4 vs. 2 & 3). An increase in temperature to 50°C significantly enhances the reaction rate and yield (Entry 5 vs. 4), while a further increase to 70°C shows a slight decrease, possibly due to side reactions (Entry 6). Finally, reducing the reaction time shows that the reaction is nearly complete within 8 hours (Entry 7). Therefore, the optimal conditions from this study would be 5 mol% Pd/C in THF at 50°C for 8 hours, yielding 93% of this compound.

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions on the Fluoroaniline (B8554772) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present.

The regiochemical outcome of electrophilic aromatic substitution on N-butyl-3-fluoroaniline is governed by the combined directing effects of the N-butylamino (-NHBu) group and the fluorine (-F) atom.

N-Butylamino Group (-NHBu): This group is a powerful activating substituent. The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions. This strong electron-donating effect makes the ring much more nucleophilic and reactive towards electrophiles than benzene itself. byjus.comyoutube.com Consequently, the -NHBu group is a strong ortho, para-director. chemistrytalk.org

Fluorine Atom (-F): The fluorine atom exhibits a dual effect. Due to its high electronegativity, it withdraws electron density from the ring inductively, which deactivates the ring towards electrophilic attack. However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring via resonance. This resonance effect stabilizes the carbocation intermediate (the arenium ion) formed during ortho and para attack more than it does for meta attack. youtube.com Therefore, despite being a deactivating group, fluorine is also an ortho, para-director. youtube.comlibretexts.org

Combined Effect: In this compound, the powerful activating and directing effect of the N-butylamino group dominates the weaker deactivating effect of the fluorine atom. Electrophilic attack is therefore strongly directed to the positions ortho and para relative to the amino group, which are C6, C2, and C4.

The final product distribution is influenced by both electronic and steric factors:

C4 (para): This position is electronically activated and sterically unhindered, making it a highly favored site for substitution.

C6 (ortho): This position is also electronically activated. It experiences some steric hindrance from the adjacent N-butylamino group.

C2 (ortho): This position is electronically activated by the amino group but is adjacent to the electron-withdrawing fluorine atom, which may slightly disfavor substitution. It also experiences steric hindrance.

Therefore, electrophilic aromatic substitution on this compound is expected to yield the 4-substituted product as the major isomer, with smaller amounts of the 6-substituted and 2-substituted isomers. vanderbilt.edu Reactions like halogenation and nitration on activated anilines can be difficult to control, sometimes leading to multiple substitutions if conditions are not carefully managed. byjus.comlibretexts.org

| Substituent | Position | Electronic Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| N-Butylamino (-NHBu) | 1 | Strongly Electron-Donating (Resonance) | Strongly Activating | Ortho, Para (C2, C4, C6) |

| Fluorine (-F) | 3 | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Weakly Deactivating | Ortho, Para (C2, C4) |

The distribution of isomers in electrophilic aromatic substitution can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. pressbooks.pub

Kinetic Control: At lower temperatures, reactions are typically irreversible, and the product that forms fastest (i.e., has the lowest activation energy) will predominate. youtube.comlibretexts.org This is the kinetic product.

Thermodynamic Control: At higher temperatures, the initial substitution steps can become reversible. Under these conditions, an equilibrium can be established, and the most stable product will be the major isomer, regardless of its rate of formation. pressbooks.pubstackexchange.com This is the thermodynamic product.

For this compound, the para-substituted isomer (at C4) is generally the most thermodynamically stable product due to minimized steric repulsion between the substituent, the electrophile, and the bulky N-butyl group. The ortho-isomers (C2 and C6) are sterically more crowded and thus less stable.

Under kinetic control, the outcome is less certain and depends on the specific electrophile and conditions. While ortho products sometimes form faster, the steric hindrance of the N-butyl group may raise the activation energy for ortho attack, potentially making the para isomer the kinetic product as well. Studies on related electrophilic substitutions have shown that a reversible interconversion of the intermediate arenium ions prior to an irreversible final deprotonation step can lead to exceptionally high selectivity for the more stable para product, a hallmark of thermodynamic control. nih.gov

| Control Type | Favored Conditions | Determining Factor | Expected Major Product for this compound |

|---|---|---|---|

| Kinetic | Low Temperature, Short Reaction Time | Rate of Formation (Lowest Activation Energy) | Para (C4) or Ortho (C6) |

| Thermodynamic | High Temperature, Long Reaction Time, Reversible Conditions | Product Stability | Para (C4) |

Nucleophilic Reactions at the Aniline (B41778) Nitrogen

The lone pair of electrons on the nitrogen atom of the N-butylamino group makes it a potent nucleophile, enabling a variety of reactions at this site.

This compound readily undergoes acylation and sulfonylation. These reactions involve the nucleophilic attack of the nitrogen atom on the electrophilic carbon or sulfur atom of an acylating or sulfonylating agent, respectively.

Acylation: This reaction is typically performed using an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) to form an N,N-disubstituted amide. sciencemadness.org For instance, reacting this compound with acetyl chloride would yield N-acetyl-N-butyl-3-fluoroaniline. This transformation is significant because converting the amino group to an amido group reduces its activating strength, which can be useful for controlling subsequent electrophilic aromatic substitution reactions and preventing over-reaction. libretexts.org Friedel-Crafts acylation of the aromatic ring can also be achieved on the resulting anilide under specific catalytic conditions. google.comgoogle.comwikipedia.org

Sulfonylation: Reaction with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. researchgate.net These derivatives are important structural motifs in medicinal chemistry.

| Reaction Type | Reagent Class | Example Reagent | Product Class |

|---|---|---|---|

| Acylation | Acid Chloride | Acetyl chloride (CH₃COCl) | Amide |

| Acylation | Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | Amide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. nih.govyoutube.comsemanticscholar.orgekb.egderpharmachemica.com However, as a secondary amine, this compound reacts with aldehydes or ketones (containing an α-hydrogen) to form an enamine . chemistrysteps.comwikipedia.org

The mechanism proceeds through an acid-catalyzed nucleophilic addition of the amine to the carbonyl carbon. jove.com This initially forms a carbinolamine intermediate, which then dehydrates to produce a positively charged iminium ion . Because the nitrogen atom in the iminium ion lacks a proton to eliminate, a proton is instead removed from the adjacent carbon (the α-carbon) to form the neutral enamine product, which features a carbon-carbon double bond adjacent to the nitrogen atom. makingmolecules.commasterorganicchemistry.com This entire process is reversible.

| Carbonyl Reactant | Intermediate | Final Product Class |

|---|---|---|

| Aldehyde (e.g., Propanal) | Iminium Ion | Enamine |

| Ketone (e.g., Cyclohexanone) | Iminium Ion | Enamine |

Reactions Involving the Butyl Side Chain

The n-butyl group is a saturated alkyl chain and is generally unreactive under many organic reaction conditions. Its C-H bonds are strong and non-polar. However, specific transformations can be induced under certain conditions, often facilitated by other functional groups within the molecule.

Oxidation: The C-H bonds on the carbon atom alpha to the aniline nitrogen are the most susceptible to oxidation due to their benzylic-like position, but this typically requires strong oxidizing agents.

N-Dealkylation: The butyl group can potentially be cleaved from the nitrogen atom through various catalytic or chemical methods, though this is not a common transformation.

Cyclization: In specifically substituted aniline derivatives, the alkyl side chain can participate in intramolecular cyclization reactions. For example, anilines with an appropriately positioned ortho-substituent can undergo electrophilic or nucleophilic cyclization involving the side chain to form heterocyclic ring systems. nih.govmdpi.combeilstein-journals.org While no specific examples for this compound are prominent, this remains a potential transformation pathway in derivatized forms of the molecule.

Cyclization and Heterocycle Formation

This compound serves as a valuable synthon for the construction of various nitrogen-containing heterocyclic compounds. The presence of the nucleophilic nitrogen and the reactive aromatic ring allows for a range of cyclization strategies.

Quinolines: One of the most classic methods for quinoline (B57606) synthesis is the Skraup synthesis , which involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org this compound can, in principle, be used in a modified Skraup reaction to produce a fluoro- and N-butyl-substituted quinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. iipseries.org The presence of the fluorine atom on the aniline ring would be expected to influence the regioselectivity of the cyclization. Efficient "green" modified Skraup reactions in neat water under microwave irradiation have been developed, offering a more environmentally benign approach. rsc.org

Indoles: The Fischer indole (B1671886) synthesis is another cornerstone reaction in heterocyclic chemistry that can utilize N-alkylanilines. wikipedia.org This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, which can be formed from this compound. However, the classical Fischer indole synthesis requires the formation of a hydrazine (B178648) derivative first. More direct methods for indole synthesis from N,N-dialkylanilines have been developed, proceeding via a [4+1] annulative double C–H functionalization, which could potentially be adapted for this compound. mdpi.com The synthesis of indole derivatives from 2-alkenylanilines through an oxidation-intramolecular cyclization-elimination sequence provides another potential route where a derivative of this compound could be a precursor. mdpi.com

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, including nitrogen heterocycles. thermofisher.com To utilize this compound in an RCM reaction, it would first need to be derivatized to contain at least two olefinic groups. For example, N-allylation of this compound would yield a diene substrate suitable for RCM. The cyclization of such a substrate would lead to the formation of a dihydro- or tetrahydropyridine (B1245486) ring fused to the fluoroaromatic core. The efficiency of RCM can be influenced by the nature of the catalyst and the substitution pattern of the diene. nih.govresearchgate.net

While specific examples of RCM using N-allyl-N-butyl-3-fluoroaniline are not documented, the general applicability of RCM to the synthesis of N-heterocycles is well-established. orgsyn.org

Reaction Kinetics and Advanced Mechanistic Studies

Detailed kinetic and mechanistic studies specifically on this compound are scarce in the published literature. However, insights can be drawn from studies on related N-alkylanilines and fluoroanilines.

The kinetics of N-alkylation of anilines are influenced by the electronic properties of both the aniline and the alkylating agent, as well as the reaction conditions. The fluorine atom in the meta-position of this compound exerts an electron-withdrawing inductive effect, which is expected to decrease the nucleophilicity of the nitrogen atom compared to N-butylaniline. This would likely result in a slower rate of N-alkylation.

Mechanistic studies on the oxidation of anilines have revealed complex pathways involving radical intermediates. For example, the oxidation of aniline and N-methylaniline has been shown to proceed through the formation of cation radicals. nsf.gov The mechanism of the Skraup quinoline synthesis is believed to involve the reversible formation of diazetidinium ions and their irreversible cyclization. youtube.com

The mechanism of the Fischer indole synthesis involves a acs.orgacs.org-sigmatropic rearrangement of a protonated enamine intermediate. wikipedia.org Computational studies have shown that electron-donating substituents can divert the reaction pathway, leading to the failure of the indolization. nih.gov The electron-withdrawing nature of the fluorine in this compound would likely influence the energetics of this rearrangement.

Further research employing modern analytical techniques and computational modeling would be necessary to fully elucidate the reaction kinetics and detailed mechanistic pathways for the various transformations of this compound.

While extensive research exists for the parent compound, 3-fluoroaniline (B1664137) nih.govchemrxiv.orgchemrxiv.org, and for the methodologies outlined in the request (such as Density Functional Theory and Frontier Molecular Orbital Analysis) researchgate.netthaiscience.inforesearchgate.netnih.gov, this information cannot be directly extrapolated to this compound without introducing scientific inaccuracies. The presence of the N-butyl group would significantly alter the electronic structure, conformational possibilities, and reactivity descriptors of the molecule compared to 3-fluoroaniline.

Generating an article with the requested detailed data tables, research findings, and scientific accuracy for this compound is not possible without published research on this specific compound. To adhere to the principles of providing accurate and non-hallucinatory information, the article as requested cannot be produced at this time.

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Computational Insights into Vibrational and Electronic Spectroscopic Signatures

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the vibrational and electronic properties of molecules such as N-butyl-3-fluoroaniline. These theoretical calculations provide a detailed understanding of the molecular structure and its relation to spectroscopic data. While specific studies on this compound are not extensively available in the current literature, significant insights can be drawn from computational analyses of closely related molecules, such as 3-fluoro-N-methylaniline and m-fluoroaniline. nih.govchemrxiv.org

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and predict vibrational frequencies. sphinxsai.comnih.gov These calculations can accurately reproduce experimental Fourier Transform Infrared (FT-IR) and Raman spectra. sphinxsai.comresearchgate.net For instance, in a study on 3-fluoro-N-methylaniline, DFT calculations were able to successfully model the vibrational spectra in both the neutral ground state (S₀) and the cationic ground state (D₀). nih.gov The analysis of vibrational modes can reveal the influence of substituents on the aromatic ring and the amino group. For example, the N-H and C-H stretching vibrations are sensitive to electronic effects such as hyperconjugation and rehybridization. nih.gov

A theoretical investigation into the vibrational spectra of a substituted aniline (B41778) derivative, 2-chloro-4-nitroaniline, demonstrated that scaling the calculated frequencies can lead to excellent agreement with experimental data, compensating for approximations in the theoretical model and the effects of anharmonicity. sphinxsai.com The potential energy distribution (PED) analysis is also a crucial component of these studies, as it allows for the precise assignment of each vibrational mode to specific atomic motions within the molecule. researchgate.net

The table below presents a selection of calculated vibrational frequencies for a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, which illustrates the type of data generated from such computational studies. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |

| NH₂ asymmetric stretching | 3387 | 3477 | ν(NH₂) |

| NH₂ symmetric stretching | 3274 | 3381 | ν(NH₂) |

| C-H stretching | 3070 | 3075 | ν(C-H) |

| C-N stretching | 1280 | 1281 | ν(C-N) |

| C-F stretching | 1150 | 1152 | ν(C-F) |

Electronic spectroscopic signatures are investigated using Time-Dependent DFT (TD-DFT), which provides information on electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. researchgate.net The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and stability of the molecule. researchgate.netresearchgate.net For m-fluoroaniline, DFT calculations have been used to determine the HOMO and LUMO energy levels, providing insights into its electronic characteristics. chemrxiv.org These computational approaches also allow for the calculation of other important electronic properties, including dipole moments, polarizability, and hyperpolarizability, which are essential for understanding the non-linear optical (NLO) properties of the molecule. chemrxiv.orgresearchgate.net

Molecular Dynamics Simulations in Solution Phase

Molecular dynamics (MD) simulations are a powerful computational method used to study the behavior of molecules over time at an atomistic level. These simulations can provide detailed insights into the dynamics of this compound in a solution phase, revealing information about its conformational changes, interactions with solvent molecules, and transport properties.

In a typical MD simulation, the motion of each atom in the system is calculated by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. The choice of force field is crucial for the accuracy of the simulation. For organic molecules like this compound, common force fields include AMBER, CHARMM, and OPLS.

While specific MD simulation studies on this compound are not readily found in the literature, the methodology has been widely applied to similar molecules, such as ionic liquids containing N-butyl chains. researchgate.net These studies often investigate properties like viscosity, diffusion coefficients, and ionic conductivity, which are influenced by the flexibility of the alkyl chains and the intermolecular interactions. researchgate.net

An MD simulation of this compound in a solvent, such as water or an organic solvent, would involve placing one or more molecules of this compound in a simulation box filled with solvent molecules. The system would then be allowed to evolve over time, and the trajectories of all atoms would be recorded. Analysis of these trajectories can provide information on:

Conformational Dynamics: The butyl chain of this compound can adopt various conformations. MD simulations can reveal the preferred conformations in solution and the timescale of transitions between them.

Solvation Structure: The simulations can show how solvent molecules arrange themselves around the solute molecule, providing a detailed picture of the solvation shell.

Hydrogen Bonding: The amino group of this compound can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor. MD simulations can identify the extent and dynamics of hydrogen bonding with solvent molecules.

Transport Properties: Properties such as the self-diffusion coefficient of this compound in the solvent can be calculated, providing insights into its mobility.

Although direct experimental data for this compound is limited, MD simulations offer a valuable theoretical framework to predict its behavior in different solvent environments.

Structure-Reactivity Relationship Prediction via Computational Methods

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in predicting the reactivity and biological activity of chemical compounds based on their molecular structure. For this compound, QSAR models can be developed to correlate its structural or physicochemical properties with its reactivity in various chemical reactions or its potential biological effects.

QSAR models are based on the principle that the activity of a molecule is a function of its structure. These models are built by finding a mathematical relationship between a set of molecular descriptors and the observed activity. Molecular descriptors are numerical values that represent different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

While specific QSAR studies for this compound were not identified, the methodology has been successfully applied to a wide range of substituted anilines and other organic compounds. nih.govresearchgate.netnih.govmdpi.commdpi.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study anticancer derivatives of quinoline (B57606), which share structural similarities with the aniline core. nih.govmdpi.com These studies reveal how steric and electrostatic fields, as well as hydrophobic and hydrogen-bonding properties, influence the biological activity. nih.govmdpi.com

The key steps in developing a QSAR model for this compound would include:

Data Set Selection: A series of molecules with known reactivity or activity data would be chosen, including this compound and its analogs.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a model that relates the descriptors to the activity.

Model Validation: The predictive power of the model would be assessed using statistical techniques like cross-validation.

The table below lists some of the common molecular descriptors used in QSAR studies that would be relevant for this compound.

| Descriptor Type | Examples | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Electron distribution, susceptibility to electrophilic/nucleophilic attack |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule, potential for steric hindrance |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, ability to cross cell membranes |

| Topological | Connectivity indices, Shape indices | Atomic connectivity and branching |

By developing and validating robust QSAR models, it is possible to predict the reactivity of this compound and to design new derivatives with desired properties.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a condensed phase is significantly influenced by its interactions with surrounding molecules, a phenomenon known as solvation. Computational chemistry provides powerful tools to investigate these solvation effects and intermolecular interactions at a molecular level.

One of the primary ways to study solvation computationally is through the use of implicit and explicit solvent models.

Explicit Solvation Models: These models provide a more detailed and accurate picture of solvation by including individual solvent molecules in the simulation. This approach is typically used in Molecular Dynamics (MD) or Monte Carlo (MC) simulations. By explicitly representing the solvent, it is possible to study specific intermolecular interactions, such as hydrogen bonding and van der Waals forces, in great detail. nih.gov

For this compound, the key intermolecular interactions that would be investigated include:

Hydrogen Bonding: The N-H group of the aniline moiety can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. The strength and geometry of these hydrogen bonds with solvent molecules can be analyzed.

π-π Stacking: The aromatic ring of this compound can engage in π-π stacking interactions with other aromatic molecules, including other molecules of itself.

Hydrophobic Interactions: The n-butyl group is hydrophobic and will tend to interact favorably with nonpolar regions of solvent molecules or other solute molecules.

Spectroscopic studies combined with computational analysis can provide valuable information about these interactions. For example, changes in the vibrational frequencies of the N-H or C-F bonds upon solvation can be monitored experimentally and then interpreted with the aid of DFT calculations. researchgate.net Similarly, changes in the electronic absorption spectrum can provide insights into how the solvent affects the electronic structure of the molecule.

While specific computational studies on the solvation of this compound are not prevalent, the established methodologies can be readily applied to gain a comprehensive understanding of its behavior in different solvent environments.

Applications As a Synthetic Intermediate in Advanced Chemistry

Precursor in the Synthesis of Specialty Organic Chemicals

Advanced Organic Materials Precursors

In the realm of materials science, N-butyl-3-fluoroaniline serves as a key starting material for the synthesis of advanced organic materials, particularly liquid crystals. The introduction of fluorine substituents into liquid crystal structures is a well-established strategy to modify their mesomorphic and electro-optical properties.

Research has demonstrated the synthesis of novel homologous series of liquid crystals utilizing fluoroaniline (B8554772) derivatives. For instance, liquid crystals with a terminal fluoro group have been synthesized, exhibiting various mesophases. scispace.com While direct studies on this compound are not extensively documented in this specific context, the principles derived from the study of similar fluoroaniline derivatives are applicable. The synthesis of such materials typically involves a multi-step process where the fluoroaniline moiety is incorporated into a larger molecular framework designed to exhibit liquid crystalline behavior. The general synthetic route for analogous liquid crystals involves the esterification of a phenol with a substituted benzoyl chloride, where the fluoroaniline derivative is part of one of the aromatic cores. scispace.com

The properties of the resulting liquid crystals are highly dependent on the molecular geometry and the nature of the substituents. The presence of the fluorine atom can lead to a reduction in the melting point and influence the stability of different smectic and nematic phases. biointerfaceresearch.com

| Precursor | Resulting Material Class | Key Synthetic Step | Potential Properties |

| Fluoroaniline Derivatives | Liquid Crystals | Esterification | Modified mesophase behavior, altered electro-optical properties |

Intermediates for Dyes and Pigments Research

This compound is a valuable intermediate in the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic colorants. The synthesis of azo dyes from aromatic amines like this compound follows the well-established diazotization-coupling reaction. nih.gov

In this process, the primary amine group of this compound is converted into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite and a strong acid. This highly reactive diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or another aniline (B41778) derivative.

The specific shade and properties of the resulting azo dye are determined by the chemical nature of both the diazo component (this compound) and the coupling component. The presence of the fluorine atom in the this compound backbone can influence the color of the dye, often leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption spectrum. Furthermore, the fluorine atom can enhance the lightfastness and chemical resistance of the dye.

While specific research detailing the synthesis of a wide range of dyes from this compound is limited, the general principles of azo dye chemistry provide a clear pathway for its utilization in creating novel colorants with potentially enhanced properties. nih.govmdpi.comekb.eg

| Diazo Component | Coupling Component | Resulting Dye Class | Potential Properties |

| This compound | Phenols, Naphthols, Anilines | Azo Dyes | Modified color, improved lightfastness |

Agrochemical Intermediates in Chemical Research

Fluoroaromatic compounds play a crucial role in the development of modern agrochemicals due to the unique properties conferred by the fluorine atom. This compound serves as a precursor for the synthesis of various agrochemical intermediates. The fluorine substituent can significantly enhance the biological activity, metabolic stability, and lipophilicity of the target molecule, which are critical parameters for effective pesticides and herbicides.

The synthesis of agrochemicals often involves the construction of complex heterocyclic systems, and this compound can be a key building block in these synthetic pathways. Its amino group can be readily transformed into other functional groups, allowing for its incorporation into a wide variety of molecular scaffolds.

Role in Polymer and Material Science Research

The unique combination of a polymerizable amino group, a property-modifying fluorine substituent, and a solubility-enhancing n-butyl group makes this compound an interesting candidate for research in polymer and material science.

Monomer or Building Block for Functional Polymers

This compound can potentially be used as a monomer for the synthesis of functional polymers. The polymerization of aniline and its derivatives to produce conducting polymers like polyaniline is a well-established field. researchgate.netmetu.edu.trqu.edu.qa The resulting polymers exhibit interesting electrical and optical properties.

The chemical oxidative polymerization of 3-fluoroaniline (B1664137) has been shown to produce polymers with better solubility and thermal stability compared to unsubstituted polyaniline. researchgate.netqu.edu.qa The incorporation of the fluorine atom along the polymer backbone contributes to these enhanced properties. researchgate.netqu.edu.qa It is expected that the N-butyl group in this compound would further enhance the solubility and processability of the resulting polymer.

The polymerization can be carried out using chemical or electrochemical methods. In chemical oxidative polymerization, an oxidizing agent such as ammonium (B1175870) persulfate is used to initiate the polymerization of the monomer in an acidic medium. The properties of the resulting polymer, such as electrical conductivity and thermal stability, are influenced by the reaction conditions and the specific structure of the monomer. researchgate.netqu.edu.qa

| Monomer | Polymer Type | Polymerization Method | Potential Polymer Properties |

| This compound | Substituted Polyaniline | Chemical or Electrochemical Oxidation | Enhanced solubility, good thermal stability, tunable conductivity |

Incorporation into Novel Material Architectures

Beyond its use as a homopolymer, this compound can be incorporated as a building block into more complex and novel material architectures. This includes its use as a comonomer in copolymerization reactions to tailor the properties of existing polymers. For instance, copolymerizing this compound with aniline could lead to copolymers with a balance of conductivity, solubility, and thermal stability. researchgate.netqu.edu.qa

Furthermore, the functional groups on this compound allow for its integration into various polymeric structures, including dendrimers, and as a component in the synthesis of cross-linked networks. The ability to precisely control the composition and architecture of these materials opens up possibilities for creating novel materials with tailored properties for specific applications, such as sensors, coatings, and electronic devices.

Development of Catalyst Ligands and Coordination Chemistry

The field of catalysis heavily relies on the design of sophisticated ligands that can modulate the activity, selectivity, and stability of metal catalysts. Substituted anilines are a well-established class of precursors for a diverse range of ligands due to the coordinating ability of the nitrogen atom. The specific attributes of this compound make it an intriguing candidate for the development of novel catalyst ligands.

The presence of the fluorine atom at the meta-position significantly alters the electronic properties of the aniline ring. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the nitrogen atom, thereby modulating its Lewis basicity. A lower basicity of the nitrogen donor can influence the strength of the metal-ligand bond, which in turn can affect the catalyst's reactivity and stability. For example, in certain catalytic systems, a less electron-rich metal center is more electrophilic and can exhibit higher catalytic activity.

Furthermore, the fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can play a crucial role in the secondary coordination sphere of the catalyst. These interactions can influence substrate binding and orientation, leading to enhanced stereoselectivity in asymmetric catalysis. While direct studies on this compound as a catalyst ligand are limited, the principles derived from studies on other substituted anilines suggest its potential in forming stable and effective coordination complexes with various transition metals. researchgate.netrsc.org

Below is a table illustrating the coordination behavior of some substituted anilines with Nickel(II), which provides a comparative context for the potential coordination chemistry of this compound.

| Aniline Derivative | Metal Ion | Coordination Number | Observed Geometry |

| Aniline | Ni(II) | 6 | Octahedral |

| 4-Methylaniline | Ni(II) | 6 | Octahedral |

| 4-Chloroaniline | Ni(II) | 6 | Octahedral |

| 3-Methoxyaniline | Ni(II) | 6 | Pseudo-octahedral |

This table is illustrative and based on findings from related substituted anilines to infer the potential coordination behavior of this compound. researchgate.net

Building Block for Complex Molecular Architectures and Scaffolds

The strategic placement of functional groups in this compound makes it a valuable building block for the synthesis of more complex and functionally diverse molecules, particularly heterocyclic compounds and other elaborate scaffolds. mdpi.come-bookshelf.dewiley.com The amine functionality serves as a versatile handle for a wide array of chemical transformations.

The primary amine of this compound can readily undergo N-alkylation, N-acylation, and condensation reactions. researchgate.netrsc.orgnih.govresearchgate.net These reactions allow for the facile introduction of various substituents and the construction of larger molecular frameworks. For instance, condensation with dicarbonyl compounds can lead to the formation of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals. nih.gov

The fluorine substituent on the aromatic ring offers several advantages in the design of complex molecules. The carbon-fluorine bond is exceptionally strong, which imparts metabolic stability to the resulting compounds, a desirable trait in drug discovery. ossila.comtcichemicals.comnih.gov The lipophilicity of a molecule can also be fine-tuned by the introduction of fluorine, which can improve its pharmacokinetic properties, such as membrane permeability and bioavailability.

Moreover, the fluorine atom can serve as a directing group in electrophilic aromatic substitution reactions, guiding the introduction of other functional groups onto the aromatic ring. It can also participate in various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds, respectively. These reactions are instrumental in the assembly of complex molecular architectures from simpler building blocks.

The combination of the nucleophilic amine and the electronically modified aromatic ring makes this compound a potent synthon for the construction of diverse molecular scaffolds. For example, it can be envisioned as a key starting material for the synthesis of fluorinated analogues of biologically active compounds, where the fluorine atom is introduced to enhance potency, selectivity, or metabolic stability.

The following table provides examples of complex molecular classes that could potentially be synthesized using fluorinated aniline derivatives like this compound as a building block.

| Target Molecular Class | Synthetic Strategy | Potential Application |

| Fluorinated Benzimidazoles | Condensation with carboxylic acids or their derivatives | Antiviral, Anticancer agents |

| Fluorinated Quinolines | Cyclization reactions (e.g., Skraup synthesis) | Antimalarial, Antibacterial agents |

| Fluorinated Triazoles | Cycloaddition reactions | Antifungal agents, Agrochemicals |

| Fluorinated Phenothiazines | Thionation and cyclization reactions | Antipsychotic drugs |

This table presents potential synthetic applications based on the known reactivity of aniline derivatives and the importance of fluorinated heterocycles in medicinal chemistry.

Sustainable and Green Chemistry Perspectives in Synthesis

Eco-Friendly Synthetic Approaches and Methodologies

The development of eco-friendly synthetic routes is central to green chemistry. For N-butyl-3-fluoroaniline, this involves rethinking traditional synthesis pathways, which often rely on petroleum-based feedstocks and generate significant waste. Modern approaches focus on improving reaction conditions, utilizing renewable starting materials, and employing advanced catalysis to enhance efficiency.

A key objective in green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. Research into the N-alkylation of amines, a core reaction for synthesizing this compound, has demonstrated the feasibility of solvent-free conditions.

Recent studies have shown that pincer-nickel complexes can effectively catalyze the N-alkylation of various amines with alcohols without the need for a solvent. acs.orgresearchgate.net In such a process, the alcohol reactant (e.g., butanol) can also serve as the reaction medium in some cases, simplifying the setup and reducing waste. thalesnano.com This methodology, applied to the synthesis of this compound from 3-fluoroaniline (B1664137) and butanol, would represent a significant step toward a cleaner production process. The benefits include simplified work-up procedures, reduced cost, and the ability to use equipment more efficiently. rsc.org

A transition away from fossil fuel-based starting materials is fundamental to long-term sustainability. The synthesis of this compound can be made significantly greener by sourcing its two primary components—the aniline (B41778) ring and the butyl group—from renewable biomass.

Bio-based Anilines : Traditionally, aniline is produced from petroleum-derived benzene (B151609). However, significant progress has been made in producing aniline from plant biomass. covestro.com Companies like Covestro are developing processes where industrial sugar, obtained from plants, is converted into an aniline precursor through fermentation using custom microorganisms. covestro.comfnr.de This intermediate is then chemically converted into 100% bio-based aniline. covestro.com This technology is being scaled up in pilot plants, paving the way for the commercial production of renewable aromatic amines. fnr.derwth-aachen.de French company Pili has also successfully produced tons of a bio-based aniline derivative via industrial fermentation. einpresswire.com Applying this approach to produce a 3-fluoroaniline precursor could eliminate the synthesis's dependence on fossil fuels.

Renewable Butanol : Butanol, the source of the N-butyl group, is an important industrial chemical that can be produced from renewable resources. renewable-carbon.eunih.gov While acetone-butanol-ethanol (ABE) fermentation of biomass-derived sugars is a well-known route, it can suffer from low butanol yields. nih.govresearchgate.net To address this, non-fermentative catalytic routes are being developed to produce butanol from other biomass-derived chemicals, such as ethanol, volatile fatty acids from organic waste, or biomass-derived syngas. nih.govnih.govresearchgate.net Utilizing this "bio-butanol" as the alkylating agent would complete the pathway to a fully renewable this compound.

Atom economy is a core green chemistry metric that measures how many atoms from the reactants are incorporated into the final desired product. rsc.org Catalytic processes are key to maximizing atom economy by enabling reactions that generate minimal or no by-products.

Two highly atom-economical catalytic strategies are particularly relevant for the synthesis of this compound:

Hydrogen Borrowing Catalysis : This elegant strategy involves the N-alkylation of an amine (3-fluoroaniline) with an alcohol (butanol). nih.gov In this process, a catalyst, often based on earth-abundant metals like manganese or non-noble metals like nickel, temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde (butyraldehyde). nih.govacs.org The aldehyde then reacts with the amine to form an imine, and the stored hydrogen is used to reduce the imine to the final N-alkylated amine. The only by-product of this entire cycle is water, making it a highly atom-efficient and environmentally benign method. nih.govresearchgate.netnih.gov

Reductive Amination : This is another efficient one-pot method where an amine (3-fluoroaniline) reacts directly with an aldehyde (butyraldehyde) in the presence of a reducing agent to form the N-butyl product. researchgate.netorganic-chemistry.org This approach avoids the pre-synthesis and isolation of intermediates. When using catalytic transfer hydrogenation, where a hydrogen donor like formic acid is used with a catalyst, the reaction can be highly efficient and green. researchgate.netrsc.org

The table below compares the theoretical atom economy of a traditional synthesis route with these greener catalytic alternatives.

| Synthetic Route | Reactants | Desired Product | By-products | Theoretical Atom Economy |

|---|---|---|---|---|

| Traditional SN2 Alkylation | 3-Fluoroaniline + 1-Bromobutane (B133212) | This compound | Hydrogen Bromide (HBr) | 67.3% |

| Hydrogen Borrowing / Direct Alkylation with Alcohol | 3-Fluoroaniline + 1-Butanol (B46404) | This compound | Water (H₂O) | 90.8% |

| Reductive Amination | 3-Fluoroaniline + Butyraldehyde (B50154) + H₂ | This compound | Water (H₂O) | 90.8% |

Waste Minimization and By-product Utilization Strategies

Minimizing waste is a direct consequence of maximizing atom economy. Traditional N-alkylation methods, such as reacting 3-fluoroaniline with an alkyl halide like 1-bromobutane, generate a stoichiometric amount of salt by-product (e.g., hydrobromide salt after neutralization) which must be treated and disposed of. thalesnano.com

Energy Efficiency Considerations in Synthesis

Reducing energy consumption is another critical aspect of green chemistry. Innovations in reaction technology offer significant opportunities to improve energy efficiency in the synthesis of this compound.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times from hours to minutes. nih.govchim.it This rapid, "inside-out" heating is more energy-efficient than conventional heating methods. youtube.com Microwave-assisted N-alkylation reactions have been shown to proceed rapidly with high yields, offering a greener alternative for production. organic-chemistry.orgnih.gov

Continuous Flow Chemistry : Flow reactors provide enhanced control over reaction parameters such as temperature and pressure, leading to higher efficiency and safety. thalesnano.com Continuous flow systems for N-alkylation have been shown to reduce solvent use, minimize by-product formation, and allow for easier scale-up compared to traditional batch methods. researchgate.netvapourtec.com The precise temperature control is particularly beneficial for optimizing catalyst activity and selectivity. thalesnano.com

Life Cycle Assessment Implications of Synthesis Processes

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to its synthesis and use ("gate" or "grave"). mdpi.comrsc.org While a specific LCA for this compound is not publicly available, the principles of LCA can be used to assess the sustainability of its potential synthesis routes.

A "cradle-to-gate" LCA for this compound would quantify the environmental impact based on several key factors:

Feedstock Origin : The impact would be significantly lower if the aniline and butanol feedstocks are derived from renewable biomass instead of fossil fuels. fnr.denih.gov

Solvents and Reagents : The choice of solvents and reagents is critical. Processes that operate solvent-free or use green solvents like water have a lower environmental burden. mdpi.com Similarly, using catalytic amounts of a reagent is far superior to using stoichiometric ones that generate waste.

Waste Generation : The type and amount of waste produced are crucial. Pathways that generate benign by-products like water are environmentally preferable to those that produce hazardous or difficult-to-treat waste streams.

By integrating LCA principles during the design phase, chemists can select reaction pathways and technologies that minimize environmental impacts across various categories, including global warming potential, resource depletion, and toxicity. mdpi.comrsc.org

Advanced Analytical Methodologies in Research Contexts

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the molecular structure and dynamics of compounds. For N-butyl-3-fluoroaniline, various spectroscopic techniques are employed to confirm its identity and to study its behavior in chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

In a typical research scenario, ¹H NMR is used to confirm the presence and connectivity of the butyl group and the protons on the fluorinated aromatic ring. The integration of the signals corresponds to the number of protons, while the splitting patterns (multiplicity) reveal adjacent proton environments. For instance, the triplet signal of the terminal methyl group of the butyl chain and the distinct splitting patterns of the aromatic protons, influenced by both the fluorine and the amino group, are key identifiers.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to map the correlations between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively. These experiments are instrumental in unambiguously assigning each signal to a specific atom in the molecule. In mechanistic studies, time-resolved NMR experiments can track the appearance of product signals and the disappearance of reactant signals in real-time, providing kinetic data and insights into reaction dynamics.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 6.2 - 7.2 | 102.0 - 150.0 |

| C-F (Aromatic) | - | 161.0 - 165.0 (d, ¹JCF) |

| N-H | ~3.6 | - |

| N-CH₂ | ~3.1 (t) | ~43.0 |

| -CH₂- | ~1.6 (sextet) | ~31.0 |

| -CH₂- | ~1.4 (sextet) | ~20.0 |

| -CH₃ | ~0.9 (t) | ~14.0 |

Note: Shifts are approximate and coupling constants (J) are not shown. 'd' denotes a doublet due to C-F coupling, and 't' denotes a triplet.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features.

This technique is particularly powerful for monitoring the progress of a synthesis reaction. For example, in the synthesis of this compound from 3-fluoroaniline (B1664137) and a butyl halide, FTIR can be used to track the transformation. The spectrum of the starting material, 3-fluoroaniline, shows two distinct N-H stretching bands characteristic of a primary amine (~3400-3500 cm⁻¹). As the reaction proceeds to form the secondary amine, these two bands are replaced by a single, weaker N-H stretching band (~3300-3400 cm⁻¹). instanano.com The appearance of C-H stretching bands for the butyl group (~2850-2960 cm⁻¹) further confirms the successful alkylation.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H Stretch) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C Bending | 1580 - 1620 | Medium to Strong |

| N-H Bending | 1500 - 1550 | Medium |

| C-N Stretch (Aromatic Amine) | 1250 - 1340 | Strong |

| C-F Stretch (Aryl Fluoride) | 1100 - 1300 | Strong |

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. In mechanistic studies, MS is invaluable for identifying transient intermediates. By coupling a reaction vessel to a mass spectrometer, short-lived species can be detected, helping to piece together complex reaction pathways. Techniques like Electrospray Ionization (ESI) are gentle and suitable for analyzing polar intermediates, while Electron Ionization (EI) provides reproducible fragmentation patterns that serve as a molecular fingerprint. The fragmentation of this compound would likely involve the loss of the butyl chain via cleavage at the C-N bond, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₀H₁₄FN)

| Analysis | Expected Result | Significance |

| Molecular Formula | C₁₀H₁₄FN | - |

| Exact Mass | 167.1110 | Confirmed by HRMS |

| Molecular Ion (M⁺) | m/z 167 | Corresponds to molecular weight |

| Major Fragment | m/z 110 | Loss of C₄H₉ (butyl group) |

| Major Fragment | m/z 124 | Loss of C₃H₇ (propyl radical via McLafferty rearrangement) |

Chromatographic Separation Techniques for Purity Assessment in Research Samples

Chromatography is essential for separating components of a mixture, making it indispensable for assessing the purity of synthesized compounds and isolating them from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile or thermally sensitive compounds like this compound. A typical method would employ reversed-phase chromatography, where the compound is separated based on its hydrophobicity.

Developing a robust HPLC method involves optimizing several parameters, including the choice of stationary phase (e.g., a C18 column), the composition of the mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and buffered water), the flow rate, and the detector wavelength. ajol.info A UV detector is suitable for this compound due to the UV absorbance of the aromatic ring. Method validation, following established guidelines, ensures the method is accurate, precise, linear, and robust. ajol.inforesearchgate.net This validated method can then be used to determine the purity of research samples, often expressed as a percentage of the total peak area.

Table 4: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |